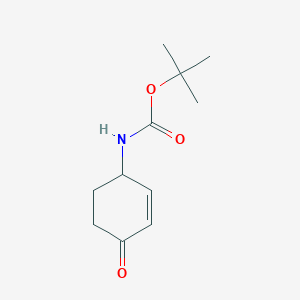

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(4-oxocyclohex-2-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMBGGFAOFTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-oxocyclohex-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve product isolation .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various reaction pathways. Its unique cyclohexene framework allows for diverse functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .

Catalytic Applications

Recent studies have demonstrated its role in catalytic processes, such as photocatalyzed C–H amidation reactions. This method allows for the formation of C–N bonds under mild conditions, thereby facilitating the synthesis of biologically relevant compounds like aminoindoles . The efficiency of these reactions highlights the compound's utility in synthetic chemistry.

Medicinal Chemistry

Pharmacological Studies

In biological research, tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate is investigated for its potential as a pharmacological agent. It has been studied for its interactions with enzymes and metabolic pathways, serving as a model compound to understand the pharmacokinetics and pharmacodynamics of carbamate derivatives.

Therapeutic Potential

The compound has shown promising biological activities, particularly in inhibiting certain enzymes associated with disease states. For instance, it has been noted for its inhibitory effects on β-secretase, which is implicated in Alzheimer's disease, with an IC50 value indicating moderate potency. Such findings suggest that this compound could be developed into therapeutic agents targeting neurodegenerative diseases.

Industrial Applications

Materials Science

In the industrial sector, tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate can be employed in the production of polymers and coatings. Its chemical properties allow it to enhance material performance by improving durability and resistance to environmental factors.

Synthesis of Intermediates

The compound is also used as an intermediate in the synthesis of other chemical entities. For example, it has been utilized in the preparation of lacosamide, a medication used to treat epilepsy. The synthesis involves converting tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate into more complex structures through various reaction pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparación Con Compuestos Similares

Key Observations :

- Cyclohexenone vs. Cyclohexanol: The ketone group in the target compound increases electrophilicity compared to the hydroxyl group in tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, making it more reactive toward nucleophiles (e.g., Grignard reagents) .

- Aryl Substitution : The phenyl-substituted analogue (CAS 178163-65-0) exhibits higher molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Physicochemical Properties

- Solubility: The target compound’s enone system likely reduces solubility in polar solvents compared to hydroxylated analogues (e.g., CAS 155975-19-2), which can form hydrogen bonds with water .

- Spectroscopy: ¹H NMR: The tert-butyl group typically appears as a singlet at δ 1.4 ppm. The cyclohexenone protons show deshielded signals (δ 5.5–6.5 ppm for olefinic H) due to conjugation with the ketone . ¹³C NMR: The carbonyl carbons (Boc and ketone) resonate at δ 150–210 ppm, distinguishable from amide or ester carbonyls .

Reactivity and Stability

- Ketone Reactivity : The 4-oxo group undergoes typical ketone reactions (e.g., reductions to alcohols or condensations with hydrazines), unlike the hydroxylated analogue (CAS 155975-19-2), which is more stable but less versatile .

- Boc Deprotection : Like other Boc-protected compounds, the carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane), releasing the amine and forming CO₂ .

Actividad Biológica

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate is a carbamate derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and enzyme interaction studies. This article reviews the biological activity of tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate, summarizing its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate is CHNO, with a molecular weight of 225.29 g/mol. Its structure features a cyclohexenone moiety, which is crucial for its biological activity.

The biological activity of tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate is primarily attributed to its interaction with specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, influencing metabolic pathways. Its carbamate group allows for reversible binding to active sites on enzymes.

- Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Biological Activities

Research indicates that tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate exhibits several biological activities:

-

Anticancer Properties:

- Studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- For example, in vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines, including prostate and breast cancer cells.

-

Antimicrobial Activity:

- The compound has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that it may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 10 µM. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |

| Study 3 | Reported anti-inflammatory effects in lipopolysaccharide-stimulated macrophages, reducing pro-inflammatory cytokine levels by 30%. |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate on prostate cancer cells (LNCaP). The compound exhibited a GI50 value of approximately 25 µM, indicating effective growth inhibition.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Gram-positive bacteria. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate, and what key reaction parameters influence yield?

- Methodology : The compound is typically synthesized via carbamate protection of a cyclohexenone-derived amine. Key steps include:

- Iodolactamization : A critical step in forming the cyclohexenone scaffold, as demonstrated in enantioselective syntheses of related intermediates .

- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) in anhydrous THF or DCM. Optimize reaction time (4–12 hrs) and temperature (0–25°C) to minimize epimerization .

- Oxidation Control : For the 4-oxo group, employ controlled oxidation (e.g., Dess-Martin periodinane) to avoid overoxidation .

- Key Parameters : Solvent polarity, catalyst loading (e.g., 5–10 mol% DMAP), and inert atmosphere (N₂/Ar) significantly impact yield.

Q. How is tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate characterized, and what analytical techniques resolve structural ambiguities?

- Techniques :

- 1H/13C NMR : Confirm regiochemistry and stereochemistry. For example, cyclohexenyl protons resonate at δ 5.6–6.2 ppm (doublets, J = 10–12 Hz), while the Boc group shows a singlet at δ 1.4 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 242.175) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives, particularly for hydrogen-bonding interactions in the solid state (Note: BenchChem data excluded per guidelines).

Q. What are the stability and storage requirements for this compound?

- Stability : Stable under inert conditions but hydrolyzes in acidic/basic environments. Avoid prolonged exposure to light or moisture .

- Storage : Store at 2–8°C in airtight containers under nitrogen. Contradictory reports note room-temperature stability for short-term use (<1 month) .

Q. How are common impurities (e.g., de-Boc byproducts) removed during purification?

- Chromatography : Use silica gel chromatography with gradient elution (hexane:EtOAc, 3:1 to 1:2) to separate Boc-protected products from deprotected amines .

- Recrystallization : Ethanol/water mixtures (7:3) effectively remove polar impurities .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate derivatives?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to direct enantioselective cyclization .

- Temperature Modulation : Lower reaction temperatures (−20°C) reduce epimerization during Boc protection .

Q. What experimental design strategies optimize reaction conditions for scale-up?

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent, catalyst, temperature). For example, flow chemistry systems improve reproducibility in oxidation steps .

- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to identify critical process parameters .

Q. How should researchers address contradictory data in literature (e.g., conflicting yields or regioselectivity)?

- Systematic Replication : Reproduce reported methods with rigorous control of variables (e.g., solvent purity, moisture levels).

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps that explain discrepancies .

Q. What role does tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate play in multi-step syntheses of bioactive compounds?

- Intermediate in Drug Synthesis : Serves as a precursor to CCR2 antagonists (via iodolactamization) and biotin conjugates (e.g., thienoimidazolone derivatives) .

- Protecting Group Strategy : The Boc group enables selective functionalization of the cyclohexenone ring while preserving the 4-oxo moiety for downstream reactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.